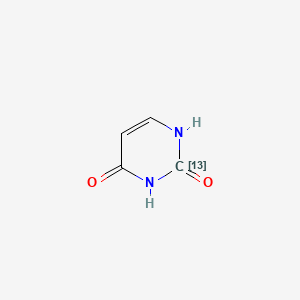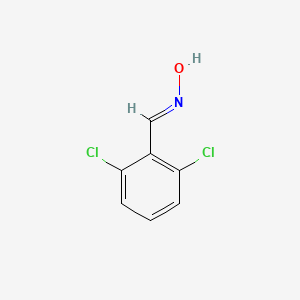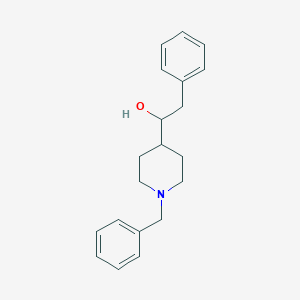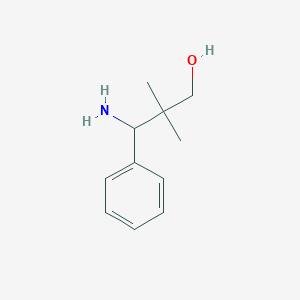
Uracil-2-13C
Overview
Description
Uracil C-13 is a labeled form of uracil, a naturally occurring pyrimidine derivative. Uracil is one of the four nucleobases in the nucleic acid RNA, where it binds to adenine via two hydrogen bonds. In DNA, uracil is replaced by thymine. The “C-13” label indicates that the carbon atom at position 2 of the uracil molecule is the carbon-13 isotope, which is a stable isotope used in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uracil C-13 typically involves the incorporation of carbon-13 into the uracil molecule. One common method is the reaction of labeled carbon dioxide with ammonia and cyanoacetylene under controlled conditions to form uracil C-13. The reaction is carried out in a solvent such as water or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of uracil C-13 involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of labeled precursors and advanced purification techniques such as chromatography to isolate the labeled uracil .
Chemical Reactions Analysis
Types of Reactions: Uracil C-13 undergoes various chemical reactions, including:
Oxidation: Uracil can be oxidized to form barbituric acid derivatives.
Reduction: Reduction of uracil can lead to the formation of dihydrouracil.
Substitution: Uracil can undergo substitution reactions, such as halogenation, to form halogenated uracil derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Barbituric acid derivatives.
Reduction: Dihydrouracil.
Substitution: Halogenated uracil derivatives.
Scientific Research Applications
Uracil C-13 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of uracil into RNA and DNA.
Medicine: Utilized in diagnostic tests, such as breath tests, to study metabolic disorders and gastrointestinal diseases.
Industry: Applied in the development of pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of uracil C-13 involves its incorporation into nucleic acids. In RNA, uracil pairs with adenine, while in DNA, it is replaced by thymine. The carbon-13 label allows researchers to track the molecule’s behavior and interactions within biological systems. This labeling provides insights into metabolic pathways and the effects of various treatments on nucleic acid synthesis .
Comparison with Similar Compounds
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug .
Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .
Properties
IUPAC Name |
(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN[13C](=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189336 | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35803-45-3 | |
| Record name | Uracil C-13, 2- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil C-13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URACIL 2C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?
A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















